Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine core substituted with a benzo[d][1,3]dioxole carboxamido methyl group and a phenyl ester moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in enzyme inhibitors due to its ability to engage in π-π interactions and hydrogen bonding, enhancing target affinity .
Properties
IUPAC Name |
phenyl 4-[(1,3-benzodioxole-5-carbonylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-20(16-6-7-18-19(12-16)27-14-26-18)22-13-15-8-10-23(11-9-15)21(25)28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFLMHPQROCVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3,4-Dihydroxybenzoic Acid
The dioxole ring is constructed via alkylation of 3,4-dihydroxybenzoic acid (1 ) with dibromomethane under basic conditions:
- Methyl ester protection :
- Dioxole ring closure :
- Ester hydrolysis :
Critical parameters :
- Solvent polarity (DMF > NMP) enhances reaction rate.
- Excess dibromomethane (1.5 equiv) reduces di-alkylation byproducts.
Preparation of 4-(Aminomethyl)piperidine-1-carboxylic Acid Phenyl Ester
Piperidine Functionalization
The piperidine scaffold is modified through sequential protection, amination, and esterification:
- Boc protection :
- Reductive amination :
- Esterification :
Amide Coupling and Final Assembly
Mixed-Anhydride Method
Activation of 4 for amide bond formation:
Carbodiimide-Mediated Coupling
Alternative approach using EDC/HOBt:
- In situ activation :
- Amide formation :
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Amide Coupling Strategies
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Mixed-Anhydride | 68 | 98.2 | 6 |
| EDC/HOBt | 74 | 99.1 | 12 |
Table 2: Optimization of Dioxole Ring Closure
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 110 | 78 |
| NMP | Cs₂CO₃ | 130 | 81 |
| DMF/D₂O | K₂CO₃ | 110 | 85 |
Mechanistic Insights and Side Reactions
- Dioxole formation : Proceeds via SN2 displacement, with DMF stabilizing the transition state through polar aprotic effects.
- Amide coupling : Competing hydrolysis of the acid chloride is mitigated by maintaining anhydrous conditions.
- Epimerization risk : Piperidine stereochemistry remains intact below 40°C during esterification.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acids and phenols.
Scientific Research Applications
Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs differ primarily in their ester groups, piperidine substitutions, and appended aromatic systems. Key examples include:
Key Structural Observations :
- Ester Group Variations : The hexafluoroisopropyl ester in KML29 enhances metabolic stability and lipophilicity compared to the phenyl ester in the target compound .
- Piperidine Substitutions : The presence of a carboxamido methyl group in the target compound may improve water solubility relative to tert-butyl or difluoroallyl derivatives .
- Aromatic Systems : The benzo[d][1,3]dioxole moiety is conserved across analogs, suggesting its critical role in target engagement .
Pharmacokinetic and Physicochemical Properties
Biological Activity
Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperidine ring and a benzo[d][1,3]dioxole moiety. The synthesis typically involves multiple steps:
- Formation of Benzo[d][1,3]dioxole-5-carboxamide : This intermediate is created through the reaction of benzo[d][1,3]dioxole with appropriate carboxylic acid derivatives.
- Coupling with Piperidine : The carboxamide is then coupled with a piperidine derivative.
- Esterification : The final step involves the reaction of the carboxamide with phenyl chloroformate under basic conditions to yield the desired ester product.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Anticancer Activity : Studies have shown that derivatives of benzodioxole exhibit cytotoxic effects against various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells . The compound's structure allows it to interfere with cellular pathways involved in cancer proliferation.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial properties against several strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of benzodioxole derivatives, this compound was found to significantly inhibit cell growth in HeLa cells at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
In another study, this compound demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent in treating bacterial infections .
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, RT | 85% | |
| Boc Deprotection | 4M HCl/dioxane, 2 hr | 79% | |
| Ether Formation | NaH, DMF, 70°C | 50% |
Basic: How is the purity and structural integrity of this compound confirmed?
Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and stereochemistry. For example, chemical shifts at δ 5.85 ppm (dioxole methylene) and δ 1.49 ppm (Boc tert-butyl group) are diagnostic .
- HPLC : Reverse-phase HPLC with methanol/water gradients ensures >95% purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, e.g., [M+1]⁺ at m/z 488.2 .
Advanced: How can coupling reactions be optimized to improve yield and selectivity?
Answer:
- Catalyst Screening : Replace EDCI/HOBt with newer coupling agents like HATU for sterically hindered substrates.
- Solvent Effects : Use tetrahydrofuran (THF) instead of DMF to reduce side reactions in amide bond formation .
- Temperature Control : Lower reaction temperatures (0–5°C) minimize racemization during chiral center formation .
- Additives : Additives like DMAP or N-methylmorpholine improve reaction efficiency in esterification steps .
Key Finding : Suboptimal yields (e.g., 50% in ) often result from competing side reactions; optimizing stoichiometry and reaction time can increase yields to >80% .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Enzyme Inhibition Assays :
- Monoacylglycerol Lipase (MAGL) Inhibition : Use fluorescent substrates like 4-nitrophenyl acetate to measure enzyme activity. IC₅₀ values are compared to reference inhibitors (e.g., JZL184, a structurally related MAGL inhibitor) .
- Kinase Inhibition : Radiolabeled ATP-binding assays (e.g., for G protein-coupled receptor kinase 2) assess competitive inhibition .
- Cell-Based Assays :
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay Variability : Differences in substrate concentrations (e.g., MAGL assays using 10 µM vs. 100 µM substrate) .
- Compound Stability : Hydrolysis of the carboxylate ester under physiological conditions can alter activity. Stability studies via LC-MS are critical .
- Species-Specific Effects : Human vs. rodent enzyme isoforms may exhibit divergent inhibition profiles .
Recommendation : Standardize assay protocols (e.g., buffer pH, incubation time) and validate compound stability before biological testing .
Advanced: What computational methods support structure-based design of analogs?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in MAGL or kinase active sites. The dioxole ring often participates in π-π stacking with aromatic residues .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory potency to guide analog synthesis .
- MD Simulations : Assess conformational flexibility of the piperidine ring to optimize target engagement .
Case Study : JZL184 analogs with bulkier substituents showed improved selectivity for MAGL over fatty acid amide hydrolase (FAAH) due to steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
